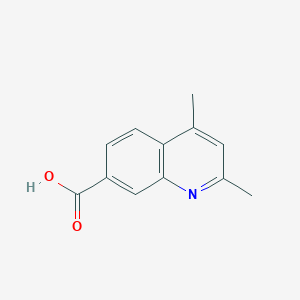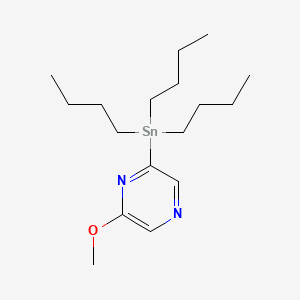![molecular formula C12H15N3O3 B1317887 Acide 4-[(3,5-diméthyl-1H-pyrazol-4-yl)méthyl]-5-éthylisoxazole-3-carboxylique CAS No. 1032296-44-8](/img/structure/B1317887.png)
Acide 4-[(3,5-diméthyl-1H-pyrazol-4-yl)méthyl]-5-éthylisoxazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific compound you’re asking about has various substituents on these rings, including a carboxylic acid group, an ethyl group, and a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole compounds, for example, are known to participate in a variety of reactions due to their multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also depend on its molecular structure .Applications De Recherche Scientifique
Activité antimicrobienne
Le groupement pyrazole présent dans ce composé est associé à des propriétés antimicrobiennes significatives. Il a été démontré qu’il était efficace contre une variété de souches bactériennes, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques. La similitude structurale avec des agents antimicrobiens connus suggère que ce composé pourrait interagir avec des enzymes ou des protéines bactériennes, perturbant leur fonction et conduisant à la mort des cellules bactériennes .
Propriétés anti-inflammatoires
Des composés contenant le cycle pyrazole ont été rapportés comme présentant des activités anti-inflammatoires. Ceci est particulièrement important dans le traitement des maladies inflammatoires chroniques telles que l’arthrite. Le mécanisme d’action peut impliquer l’inhibition des cytokines pro-inflammatoires ou la modulation d’autres voies inflammatoires clés .
Potentiel anticancéreux
Des recherches ont indiqué que les dérivés du pyrazole peuvent avoir des effets antitumoraux. Ils peuvent agir en interférant avec les voies de signalisation cellulaire qui sont cruciales pour la croissance et la survie des cellules cancéreuses. La capacité de ce composé à être modifié pourrait permettre le développement de thérapies ciblées qui sont plus efficaces et ont moins d’effets secondaires que les traitements actuels .
Activité antituberculeuse
Le composé a montré des promesses dans la lutte contre la tuberculose. Des études ont révélé que certains dérivés du pyrazole présentent une activité puissante contre Mycobacterium tuberculosis. La structure du composé pourrait être optimisée pour améliorer son efficacité et réduire le développement de la résistance .
Utilisations antivirales
Les composés du pyrazole ont été identifiés comme des agents antiviraux potentiels. Ils pourraient être utilisés pour traiter les infections virales en inhibant la réplication virale ou en ciblant des protéines virales spécifiques. La flexibilité du cycle pyrazole permet la création de composés qui pourraient lutter contre une large gamme de virus .
Applications agricoles
Au-delà des applications médicales, ce composé pourrait également être utilisé en agriculture. Les dérivés du pyrazole ont été utilisés comme herbicides, fongicides et insecticides. Leur mode d’action implique généralement la perturbation du cycle de vie des ravageurs ou l’inhibition de la croissance des plantes indésirables .
Mécanisme D'action
- Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Molecular simulation study: BMC Chemistry, 24(1), 1-11
- Imidazole derivatives: BMC Chemistry, 15(1), 12
- 3,5-Dimethylpyrazole: Wikipedia
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for pyrazole compounds in fields like medicinal chemistry and drug discovery, it’s possible that future research could explore these areas further .
Analyse Biochimique
Biochemical Properties
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and cell viability .
Dosage Effects in Animal Models
In animal models, the effects of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid vary with dosage. Low doses have been found to be beneficial in modulating specific biochemical pathways without causing significant toxicity . High doses can lead to adverse effects, including organ toxicity and behavioral changes . Threshold effects
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDAUMNUZMIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

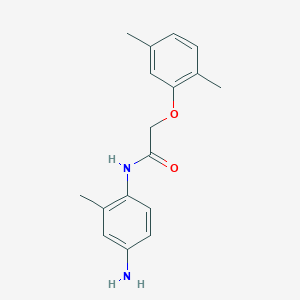
![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)


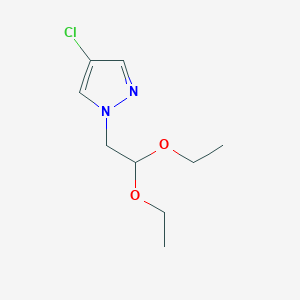
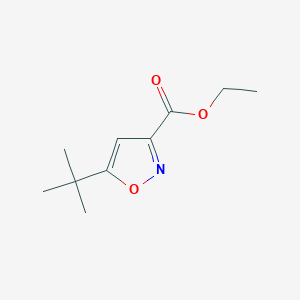

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
